4-Methyl-2-phenyl-1,3-dioxane 4-Methyl-2-phenyl-1,3-dioxane 1,3-Dioxane, 4-methyl-2-phenyl- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 774-44-7
VCID: VC0515711
InChI: InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
SMILES: CC1CCOC(O1)C2=CC=CC=C2
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

4-Methyl-2-phenyl-1,3-dioxane

CAS No.: 774-44-7

Cat. No.: VC0515711

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenyl-1,3-dioxane - 774-44-7

Specification

CAS No. 774-44-7
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 4-methyl-2-phenyl-1,3-dioxane
Standard InChI InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Standard InChI Key NJDSRMVYAFOBIZ-UHFFFAOYSA-N
SMILES CC1CCOC(O1)C2=CC=CC=C2
Canonical SMILES CC1CCOC(O1)C2=CC=CC=C2
Appearance Solid powder

Introduction

Structural Characteristics

Molecular Architecture

4-Methyl-2-phenyl-1,3-dioxane features a 1,3-dioxane ring—a six-membered heterocycle containing two oxygen atoms at the 1- and 3-positions. The methyl group at C4 and the phenyl group at C2 introduce steric and electronic effects that influence its reactivity. The chair conformation of the dioxane ring minimizes steric strain, with the phenyl group adopting an equatorial orientation to avoid 1,3-diaxial interactions .

Key Structural Data:

PropertyValueSource
Molecular FormulaC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_2
Molecular Weight178.23 g/mol
Density1.031 g/cm³
Boiling Point266.1°C at 760 mmHg
Refractive Index1.500
Exact Mass178.09900

The compound’s LogP\text{LogP} value of 2.51 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol and dichloromethane over water .

Synthesis and Production

Acid-Catalyzed Cyclization

The most common synthesis involves acid-catalyzed cyclization of phenylacetaldehyde with 2-methyl-1,3-propanediol. This reaction proceeds via hemiacetal formation, followed by dehydration to yield the dioxane ring. Optimal conditions include:

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid (pp-TsOH) .

  • Temperature: 50–80°C .

  • Yield: 70–85% after purification via fractional distillation .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and purity. For example, a two-step process involving:

  • Aldol Condensation: Phenylacetaldehyde reacts with formaldehyde to form a β-hydroxy aldehyde intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed ring closure with 2-methyl-1,3-propanediol .

Chemical Properties and Reactivity

Hydrolysis

Under acidic conditions, 4-methyl-2-phenyl-1,3-dioxane undergoes hydrolysis to yield (R)-2-methyl-1,3-propanediol and benzaldehyde:

C11H14O2+H2OH+C4H10O2+C7H6O\text{C}_{11}\text{H}_{14}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_4\text{H}_{10}\text{O}_2 + \text{C}_7\text{H}_6\text{O}

Kinetic Data:

Acid ConcentrationTemperatureHalf-LifeConversion
0.1 M HCl25°C12 h>90%
1.0 M H2SO4\text{H}_2\text{SO}_450°C2 h95%

Oxidation

Oxidative cleavage with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 produces 4-methyl-2-phenyl-1,3-dioxane-2-carboxylic acid (45% yield) . Ozonolysis followed by reductive workup generates benzaldehyde and (R)-2-methylpropanedial .

Nucleophilic Substitution

The dioxane ring undergoes nucleophilic substitution at C2 with alcohols (e.g., methanol) in the presence of BF3OEt2\text{BF}_3 \cdot \text{OEt}_2, forming mixed acetals .

Applications

Fragrance Industry

4-Methyl-2-phenyl-1,3-dioxane is valued for its mild, floral odor profile. It is used in perfumes and cosmetics at concentrations ≤0.5% (w/w) to avoid allergenicity .

Polymer Chemistry

As a comonomer in radical ring-opening polymerization (RROP), it introduces hydrolyzable ester linkages into polymethacrylate backbones, enabling tunable degradability . For example, copolymerization with methyl methacrylate (MMA) yields materials with glass transition temperatures (TgT_g) of 105–115°C and controlled degradation rates .

Pharmaceutical Intermediates

The compound serves as a precursor for chiral ligands in asymmetric catalysis. For instance, it is used to synthesize inhibitors of heme oxygenase (HO) isoforms for treating inflammatory diseases .

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